

CY3-SE Fluorescent Dye: A Technical Guide for Researchers

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An in-depth guide to the properties, applications, and experimental protocols of **CY3-SE**, a versatile fluorescent dye for labeling biomolecules in research and drug development.

CY3-SE (Succinimidyl Ester), a member of the cyanine dye family, is a bright, orange-red fluorescent dye widely employed in the life sciences for the covalent labeling of biomolecules. [1][2] Its robust photostability, high quantum yield, and reactivity towards primary amines make it an invaluable tool for a multitude of applications, including fluorescence microscopy, immunocytochemistry, flow cytometry, and genomic studies.[2][3][4] This guide provides a detailed overview of CY3-SE's properties, common uses, and comprehensive experimental protocols to aid researchers in its effective application.

Core Properties of CY3-SE

CY3-SE is characterized by its distinct spectral properties, high molar extinction coefficient, and good quantum yield, which contribute to its bright fluorescent signal.[4] The succinimidyl ester functional group allows for the efficient and stable covalent labeling of primary amines, such as those found on lysine residues in proteins and amino-modified oligonucleotides.[3][5]

Quantitative Spectroscopic and Physicochemical Data

The optical properties of **CY3-SE** can vary slightly depending on its conjugation partner and the local microenvironment.[4][6] The following table summarizes the key quantitative data for **CY3-SE**.



Property	Value	References
Excitation Maximum (λex)	~550 - 555 nm	[2][3][4][7]
Emission Maximum (λem)	~568 - 572 nm	[3][4][8][9]
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹	[4][8][9]
Quantum Yield (Φ)	~0.15 - 0.31	[4][5][8][9]
Molecular Weight	~727.84 g/mol	[8]

Note: Values can vary depending on the specific formulation (e.g., sulfo- vs. non-sulfonated) and the solvent environment.

Common Research Applications

The versatility and bright fluorescence of **CY3-SE** make it suitable for a wide array of applications in molecular and cellular biology.

- Fluorescence Microscopy: **CY3-SE** is frequently used to label proteins and nucleic acids for visualization in cellular structures.[1][4] Its compatibility with common filter sets, such as those for TRITC (tetramethylrhodamine), makes it readily adaptable for many microscopy setups.[1]
- Immunofluorescence (IF) and Immunocytochemistry (ICC): A primary application of **CY3-SE** is the labeling of antibodies.[2][4] CY3-conjugated secondary antibodies are used to detect the presence and subcellular localization of specific target proteins.[4][7]
- Fluorescence In Situ Hybridization (FISH): In genomics, CY3-SE is employed to label oligonucleotide probes for the detection of specific DNA or RNA sequences within cells, allowing for the spatial mapping of genetic material.[2][3][7]
- Flow Cytometry: CY3-labeled antibodies are utilized to identify and sort cell populations based on the expression of specific cell surface or intracellular proteins.[1][2]
- Förster Resonance Energy Transfer (FRET): CY3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[4]



Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins and nucleic acids with **CY3-SE**.

Protein Labeling with CY3-SE

This protocol outlines a general procedure for the covalent labeling of proteins with **CY3-SE**. The optimal molar ratio of dye to protein may need to be determined empirically for each specific protein.

1. Reagent Preparation:

- Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), at a concentration of 2-10 mg/mL.[5][10][11] Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.[10] If necessary, perform a buffer exchange using dialysis or a spin column.[10]
- **CY3-SE** Stock Solution: Immediately before use, dissolve the **CY3-SE** in anhydrous DMSO or DMF to a concentration of 10 mM.[5][10][12] Vortex to ensure complete dissolution.

2. Labeling Reaction:

- Add the CY3-SE stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.[5][12]
- Mix the reaction gently by pipetting or inversion. Avoid vigorous vortexing, which can denature the protein.[12]
- Incubate the reaction for 1 hour at room temperature in the dark, with gentle shaking or rotation.[10][11]

3. Purification of the Labeled Protein:

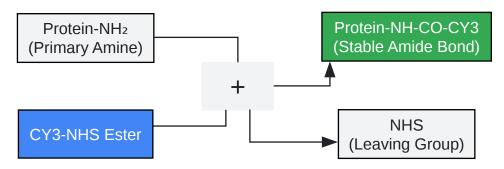
- Remove unreacted, hydrolyzed dye from the labeled protein using a spin column or gel filtration column (e.g., Sephadex G-25).[10][11]
- Follow the manufacturer's instructions for the chosen purification method. The labeled protein will be collected in the eluate.

4. Storage:



• Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light.[11] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[11]

Diagram of CY3-SE Labeling Reaction

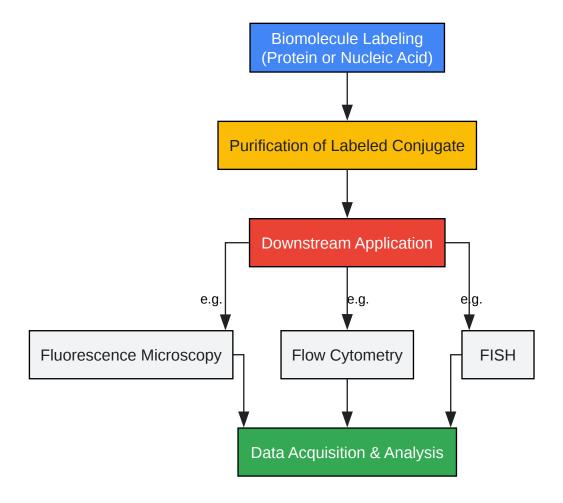


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Caption: Covalent labeling of a protein with CY3-SE.

Diagram of a General Experimental Workflow





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Caption: A typical experimental workflow using **CY3-SE**.

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